molecular formula C31H40O2 B1673380 Menatetrenone CAS No. 6041-00-5

Menatetrenone

Numéro de catalogue: B1673380
Numéro CAS: 6041-00-5
Poids moléculaire: 444.6 g/mol
Clé InChI: DKHGMERMDICWDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Menatetrenone, also known as menaquinone-4, is a synthetic form of vitamin K2. It is chemically identical to the naturally occurring menaquinone-4 found in animal tissues. This compound has been widely used in Japan since its introduction in 1995. It is known for its role in bone health, particularly in increasing bone mass and reducing bone resorption .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with isoprenoid side chains. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced in the form of soft capsules. The preparation involves dissolving this compound in a mixture of vegetable oil and a cosolvent such as polysorbate 80 or polysorbate 60. This mixture is then encapsulated to form stable, long-lasting soft capsules suitable for storage and transportation .

Analyse Des Réactions Chimiques

Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone ring, using nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in hydroquinone derivatives.

Applications De Recherche Scientifique

Osteoporosis Management

Mechanism of Action
Menatetrenone is known to enhance bone mineral density by promoting the carboxylation of osteocalcin, a protein essential for bone metabolism. This action helps in the proper utilization of calcium in bones and reduces the risk of fractures.

Clinical Evidence
A systematic review and meta-analysis involving 18 randomized controlled trials (RCTs) indicated that this compound significantly decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared to placebo. However, its effectiveness in reducing fracture risk remains uncertain .

StudyParticipantsInterventionOutcome
Iwamoto et al. (2001)23 this compound, 25 etidronate, 24 calciumThis compound (45 mg/day) for 2 yearsVertebral fracture incidence decreased: 8.7%
Purwosunu et al. (2006)33 this compound, 30 placeboThis compound (45 mg/day) for 1 yearLumbar spine BMD increased: +1.74%
Jiang et al. (2014)118 this compound, 118 alfacalcidolThis compound (45 mg/day) for 1 yearLumbar spine BMD increased: +1.2%

The evidence suggests that this compound monotherapy can modestly increase lumbar spine BMD and reduce the incidence of vertebral fractures in postmenopausal women with osteoporosis .

Cancer Treatment

Hepatocellular Carcinoma
Recent studies have explored the potential of this compound in managing hepatocellular carcinoma (HCC). A study indicated that this compound may suppress recurrence rates of HCC post-surgery or local ablative therapy. The cumulative recurrence rates were significantly lower in patients receiving this compound compared to controls .

Time PointRecurrence Rate (this compound)Recurrence Rate (Control)
12 months12.5%55.2%
24 months39.0%83.2%
36 months64.3%91.6%

The survival rates also showed a trend favoring this compound treatment, suggesting its potential role as an adjunct therapy in HCC management .

Pregnancy-Associated Osteoporosis

This compound has been evaluated for its efficacy in treating pregnancy-associated osteoporosis, a rare condition characterized by vertebral fractures during or after pregnancy. A case study involving four women demonstrated significant improvements in bone mineral density and pain relief following treatment with this compound .

Case Study Summary:

  • Patient Demographics: Ages ranged from 30 to 34 years.
  • Treatment: this compound was administered alongside standard care.
  • Outcomes: All patients showed improvement in lumbar spine BMD and reduction in back pain.

Mécanisme D'action

Menatetrenone exerts its effects primarily through its role as a cofactor in the carboxylation of specific proteins. It facilitates the conversion of glutamate residues in these proteins into gamma-carboxyglutamate, which is essential for their calcium-binding activity. This process is crucial for the function of proteins involved in bone mineralization and blood coagulation .

Comparaison Avec Des Composés Similaires

Menatetrenone is one of several forms of vitamin K2, collectively known as menaquinones. Other similar compounds include:

Uniqueness: this compound is unique in its rapid absorption and shorter half-life compared to other menaquinones like menaquinone-7. This makes it particularly suitable for applications requiring quick onset of action, such as in the treatment of osteoporosis .

Activité Biologique

Menatetrenone, also known as vitamin K2 or MK-4, is a fat-soluble vitamin that plays a crucial role in various biological processes, particularly in bone metabolism and cardiovascular health. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.

Overview of this compound

This compound is a member of the vitamin K family, which includes vitamin K1 (phylloquinone) and other menaquinones (MK-4 to MK-13). It is primarily involved in the regulation of calcium metabolism and bone health. This compound is synthesized in the body from vitamin K1 and is found in certain foods, particularly fermented products like natto.

This compound exerts its biological effects through several mechanisms:

  • Osteogenesis : this compound promotes the differentiation and function of osteoblasts, the cells responsible for bone formation. It enhances the expression of osteocalcin (OC) and osteoprotegerin (OPG), both critical markers for bone health .
  • Inhibition of Osteoclast Activity : It has been shown to inhibit osteoclastogenesis by downregulating the NF-κB signaling pathway, which is essential for osteoclast formation . This action helps prevent bone resorption and loss.
  • Cardiovascular Health : this compound may also prevent vascular calcification by inhibiting the mineralization of vascular smooth muscle cells. This effect is mediated through the regulation of BMP-2 signaling pathways .

Case Studies and Clinical Trials

  • Bone Health in Postmenopausal Women : A study demonstrated that this compound supplementation significantly improved bone mineral density (BMD) in postmenopausal women with osteoporosis. The double-blind placebo-controlled trial indicated that participants receiving this compound showed a notable increase in BMD compared to the control group .
  • Cancer Recurrence : A randomized controlled pilot study suggested that this compound may reduce the risk of hepatocellular carcinoma (HCC) recurrence after surgical resection. Patients receiving this compound showed a lower recurrence rate compared to those who did not receive it .
  • Arthritis Symptoms : Research indicated that this compound could alleviate symptoms of rheumatoid arthritis when combined with conventional treatments. It appears to modulate inflammatory responses related to joint health .

Summary of Biological Effects

The following table summarizes key biological effects associated with this compound:

Biological EffectMechanism of ActionReference
OsteogenesisEnhances osteoblast function; increases OC and OPG
Inhibition of Bone ResorptionDownregulates NF-κB pathway; inhibits osteoclasts
Prevention of Vascular CalcificationRegulates BMP-2 signaling; inhibits mineralization
Cancer Risk ReductionMay lower HCC recurrence rates
Relief from Arthritis SymptomsModulates inflammatory responses

Q & A

Basic Research Questions

Q. How can researchers verify the purity and identity of menatetrenone in experimental samples?

this compound’s identity and purity can be confirmed using infrared (IR) spectroscopy and chemical assays. For IR analysis, the sample spectrum should match the reference spectrum (e.g., this compound Reference Standard) with absorption peaks at identical wavelengths . Chemical identification involves dissolving this compound in ethanol and adding potassium hydroxide, producing a characteristic blue-to-red-brown color shift . Purity testing includes heavy metal analysis (≤20 ppm via Method 4) and menadione impurity detection using a 3-methyl-1-phenyl-5-pyrazanone reagent, which should not yield a blue-purple color .

Q. What methodological considerations are critical for assessing this compound’s pharmacokinetics in human trials?

Bioequivalence studies should use a crossover design with healthy participants, measuring plasma concentrations after fasting or controlled fat intake. High-fat meals increase absorption, necessitating standardized dietary protocols to minimize variability. HPLC with a C18 column (40°C, methanol mobile phase, UV detection at 270 nm) is recommended for quantifying plasma this compound and its epoxide metabolite .

Q. How does this compound’s solubility influence formulation design for in vivo studies?

this compound is highly soluble in hexane and ethanol but sparingly soluble in water. Formulations should use lipid-based carriers (e.g., emulsions or micelles) to enhance bioavailability. Stability testing must account for light sensitivity, as exposure degrades the compound and intensifies coloration .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s efficacy in osteoporosis be reconciled?

Meta-analyses reveal heterogeneity in outcomes due to differences in study design (e.g., dosing, comparator drugs). For instance, this compound (45 mg/day) showed a 2.02% increase in lumbar BMD versus placebo, but mixed results in fracture risk highlight the need for subgroup analyses (e.g., baseline BMD, co-administered calcium) . Sensitivity analyses should exclude trials with high risk of bias (e.g., small sample sizes, lack of blinding) .

Q. What molecular mechanisms underlie this compound’s anticancer effects in hepatocellular carcinoma (HCC)?

this compound suppresses HCC growth by inhibiting NF-κB activation, reducing cyclin D1 expression. Experimental protocols should include electrophoretic mobility shift assays (EMSAs) to confirm NF-κB binding suppression and Western blotting to assess IκBα phosphorylation and degradation. Overexpression of cyclin D1 or p65 (NF-κB subunit) in HCC cells can validate pathway specificity .

Q. How can researchers optimize experimental models to study this compound’s effects on bone marrow mesenchymal stem cells (BM-MSCs)?

Use Alizarin Red S and Oil Red O staining to quantify osteogenic and adipogenic differentiation, respectively. qRT-PCR should target markers like RUNX2, OSX, and osteocalcin. Note that this compound does not alter BM-MSC proliferation, so assays must distinguish differentiation effects from mitogenic activity .

Q. What strategies improve this compound’s bioavailability in preclinical models?

Nanostructured lipid carriers (NLCs) and liposomal formulations enhance solubility and reduce hepatic first-pass metabolism. Pharmacokinetic studies in rodents should compare AUC and Cmax between oral NLCs and standard suspensions. Stability testing under light-protected conditions is critical .

Q. How should researchers address discrepancies in this compound’s impact on bone turnover markers?

this compound reduces undercarboxylated osteocalcin (ucOC) by 82.3% but shows variable effects on alkaline phosphatase (ALP). Protocols must standardize sampling times (e.g., morning fasting blood) and exclude confounding factors (e.g., vitamin D supplementation). LC-MS/MS assays are preferred for ucOC quantification due to high specificity .

Q. What experimental designs are optimal for evaluating this compound’s neuroprotective potential?

In vitro models should use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (e.g., H₂O₂). Measure apoptosis via caspase-3 activity and mitochondrial membrane potential. For in vivo studies, rodent models of Alzheimer’s disease (e.g., Aβ-injected mice) can assess cognitive outcomes with this compound co-administration .

Q. How can translational studies bridge gaps between this compound’s antiresorptive and anabolic bone effects?

Dual-energy X-ray absorptiometry (DXA) and histomorphometry in ovariectomized rats can quantify trabecular bone volume and osteoclast activity. Pair this compound with fluorescent tracers (e.g., calcein) to dynamically monitor bone formation rates. Transcriptomic profiling of osteoblasts (e.g., RNA-seq) identifies upregulated pathways like Wnt/β-catenin .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret this compound’s variable effects on serum calcium levels?

this compound’s lack of hypercalcemia risk (vs. alfacalcidol) is attributed to its non-calcemic vitamin K action. Studies reporting calcium changes must control for dietary intake and renal function. Use ion-selective electrodes for accurate serum calcium measurement and exclude participants with baseline hypercalciuria .

Q. What statistical approaches mitigate heterogeneity in meta-analyses of this compound trials?

Apply random-effects models to account for variability in study populations and dosing. Stratify analyses by geographic region (e.g., Asian vs. European cohorts) and adjust for covariates (e.g., baseline BMD, menopausal status). Funnel plots and Egger’s test assess publication bias .

Propriétés

IUPAC Name

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859551
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-00-5
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.